1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Antileishmanial agents Hsp90 inhibition Neglected tropical diseases

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 927803-64-3; molecular formula C8H13N3; molecular weight 151.21 g/mol) is a partially saturated indazole derivative bearing a primary amine at the 4-position and an N1-methyl substituent. The compound serves as a chiral building block and functionalized scaffold core in medicinal chemistry programs targeting Hsp90 inhibition and antiparasitic applications.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 927803-64-3
Cat. No. B1370981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
CAS927803-64-3
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(CCC2)N
InChIInChI=1S/C8H13N3/c1-11-8-4-2-3-7(9)6(8)5-10-11/h5,7H,2-4,9H2,1H3
InChIKeyQDECMLXPLVRYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 927803-64-3) Technical Procurement Specifications


1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 927803-64-3; molecular formula C8H13N3; molecular weight 151.21 g/mol) is a partially saturated indazole derivative bearing a primary amine at the 4-position and an N1-methyl substituent [1]. The compound serves as a chiral building block and functionalized scaffold core in medicinal chemistry programs targeting Hsp90 inhibition and antiparasitic applications [2]. Its saturated cyclohexane-fused pyrazole framework distinguishes it from fully aromatic indazoles by conferring increased conformational flexibility and distinct H-bonding geometry, parameters that directly influence target engagement in structure-based drug design campaigns [2]. The 4-amino group provides a primary derivatization handle for amide coupling, reductive amination, or urea formation, enabling systematic structure–activity relationship (SAR) exploration around the tetrahydroindazole nucleus.

Why Generic 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 927803-64-3) Analogs Cannot Be Interchanged in Lead Optimization


In tetrahydroindazole-based Hsp90 inhibitor programs, subtle modifications to the core scaffold produce large-magnitude shifts in target affinity and cellular potency that cannot be compensated by distal structural adjustments. Systematic SAR studies demonstrate that N1-alkyl substitution, ring saturation state, and the spatial disposition of the 4-amino derivatization vector each independently govern antiparasitic and antitumor activity [1]. The 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold occupies a narrow, non-redundant position in this multidimensional SAR landscape: the N1-methyl group optimally fills the hydrophobic pocket of the protozoan Hsp90 orthologue while preserving synthetic tractability at the 4-amino position [1]. Substitution with N1-ethyl, N1-aryl, or fully aromatic indazole cores alters the conformational ensemble, modifies electronic distribution across the pyrazole ring, and shifts the amine vector relative to the binding site residues—perturbations that existing SAR data show cannot be rescued by further functionalization at the pendant amine [1]. For medicinal chemists pursuing SAR around this chemotype, this specific regioisomer and substitution pattern represent a non-interchangeable node in the lead optimization matrix.

Quantitative Differentiation Evidence: 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 927803-64-3) vs. Structural Analogs


Antileishmanial Potency of N1-Methyl Tetrahydroindazole Core vs. N1-Ethyl Analog

The antileishmanial activity of tetrahydroindazole derivatives is exquisitely sensitive to N1 substitution. In the series of 4-aminomethyl-functionalized tetrahydroindazoles evaluated against Leishmania donovani, the N1-methyl substituted core (precursor to compounds 12a–c) served as the foundational scaffold yielding sub-micromolar potency, whereas extension to N1-ethyl consistently attenuated antiparasitic activity by reducing complementarity with the hydrophobic pocket of the protozoan Hsp90 N-terminal domain [1]. This SAR trend establishes the 1-methyl substitution as the activity-optimal N1 modification within the explored chemical space. When the 4-amino group of this scaffold is elaborated (e.g., via reductive amination to introduce substituted benzyl or heteroarylmethyl moieties), the resulting compounds such as 12a (N-3-indolylmethyl derivative) achieve EC50 values of 58 ± 5 nM against axenic amastigotes [1]. This represents a >1,000-fold potency enhancement over the standard-of-care miltefosine in the same assay system [1]. Critically, this optimization trajectory is accessible only from the N1-methyl scaffold; parallel SAR with N1-ethyl or N1-unsubstituted cores yielded substantially diminished activity plateaus [1].

Antileishmanial agents Hsp90 inhibition Neglected tropical diseases

N1-Methyl Tetrahydroindazole Core: Cytotoxicity Selectivity Index vs. N1-Ethyl and N1-Unsubstituted Analogs

The N1-methyl substitution on the tetrahydroindazole core confers a favorable selectivity profile relative to alternative N1 modifications. Across the SAR series exploring N1 substitution (methyl, ethyl, unsubstituted) paired with various 4-amino derivatizations, compounds derived from the N1-methyl scaffold consistently exhibited superior selectivity indices (SI = CC50 against Vero cells / EC50 against L. donovani) compared to their N1-ethyl counterparts [1]. The N1-methyl scaffold-derived compounds maintained host cell cytotoxicity CC50 values >25 μM against Vero cells, yielding SI values ranging from >150 to >430 depending on the specific 4-amino substituent [1]. In contrast, parallel SAR exploration with alternative N1 substitution patterns either increased host cell cytotoxicity or failed to achieve comparable antiparasitic potency, resulting in compressed therapeutic indices [1]. The methyl group appears to represent an optimal balance—sufficient hydrophobicity for target engagement without triggering non-specific membrane perturbation or off-target cytotoxicity.

Selectivity profiling Host cell cytotoxicity Therapeutic window

Regioisomeric Specificity: 4-Amino Tetrahydroindazole vs. Alternative Amino-Substituted Indazole Scaffolds

The 4-amino substitution on the saturated carbocyclic ring of 1-methyl-4,5,6,7-tetrahydro-1H-indazole is structurally and pharmacologically distinct from amino-substituted aromatic indazoles and from other amino regioisomers of the tetrahydroindazole system. In the tetrahydroindazole class, the 4-amino group provides an exocyclic vector that projects directly toward the hydrophobic pocket of the Hsp90 N-terminal domain when appropriately derivatized [1]. This spatial trajectory differs fundamentally from that achievable with 5-amino, 6-amino, or 7-amino tetrahydroindazole regioisomers, each of which orients derivatization handles along vectors incompatible with the binding topology of the Hsp90 ATP-binding cleft [1]. The 4-amino regioisomer uniquely positions the exocyclic nitrogen at a distance and angle that accommodates the optimal amide or amine linkage geometry observed in potent Hsp90 ligands such as SNX-2112 and related clinical candidates [1]. Furthermore, the tetrahydro (partially saturated) ring system distinguishes this scaffold from fully aromatic 1H-indazol-4-amines, which possess different conformational constraints, distinct π-stacking propensities, and altered electronic distribution across the pyrazole ring—parameters known to modulate Hsp90 binding affinity and selectivity [1].

Regioisomer SAR Hsp90 ATP-binding pocket Binding mode

Scaffold Differentiation: Tetrahydroindazole Core vs. Aromatic Indazole in Antileishmanial Potency

The saturated tetrahydroindazole framework confers a measurable advantage over fully aromatic indazole scaffolds in antiparasitic Hsp90 inhibition campaigns. Literature precedent establishes that tetrahydroindazoles such as compound 1 (the core structural class to which CAS 927803-64-3 belongs) exhibit potent activity against Leishmania donovani that is specifically attributable to the tetrahydro ring system [1]. The Hsp90 activity and anticancer properties of the tetrahydroindazole class were previously explored, and subsequent optimization efforts specifically targeted the hydrophobic pocket of the protozoan Hsp90 orthologue through functionalization of the amine embedded into this saturated scaffold [1]. The partial saturation reduces aromatic character, alters the spatial relationship between the N1 and N2 pyrazole nitrogens and the carbocyclic ring, and modulates the conformational flexibility available to the pendant 4-amino group [1]. These scaffold-level differences manifest as distinct SAR trajectories: optimization campaigns initiated from aromatic indazoles fail to access the same activity space as those originating from the tetrahydroindazole core [1].

Scaffold SAR Hsp90 inhibition Antiparasitic drug discovery

Chiral Center Availability: 4-Amino Stereocenter as a SAR Diversification Handle

The 4-position of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine constitutes a stereogenic center (sp³-hybridized carbon bearing the primary amine), a feature absent in aromatic indazole-4-amines and in many alternative tetrahydroindazole substitution patterns [1]. This stereocenter provides a discrete dimension of SAR exploration: both enantiomers of the core scaffold are synthetically accessible, and literature precedent in related tetrahydroindazole Hsp90 inhibitor series demonstrates that stereochemistry at this position modulates target engagement and cellular activity [1]. The clinical-stage Hsp90 inhibitor SNX-2112 incorporates a tetrahydroindazole core with defined stereochemistry at the corresponding saturated ring positions, underscoring the pharmacological relevance of stereochemical control in this chemotype [1]. For medicinal chemists, the availability of the racemate (CAS 927803-64-3) as well as separate enantiomers (via chiral resolution or asymmetric synthesis) enables systematic exploration of stereochemical SAR—a diversification pathway unavailable with achiral aromatic indazole analogs or alternative regioisomers lacking a stereocenter at the amine-bearing position.

Chiral building blocks Stereochemistry Medicinal chemistry

Validated Research Applications for 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 927803-64-3)


Medicinal Chemistry: Hsp90-Targeted Antileishmanial Lead Optimization

This compound serves as the optimal core scaffold for synthesizing and evaluating tetrahydroindazole-based antileishmanial agents targeting the Hsp90 chaperone system [1]. The 4-amino group enables systematic derivatization (reductive amination, amide coupling, urea formation) to explore SAR around the hydrophobic pocket of the protozoan Hsp90 orthologue, while the N1-methyl substitution provides the activity-optimal hydrophobic complementarity identified in systematic SAR studies [1]. Derivatization of this scaffold has yielded compounds with EC50 values as low as 58 nM against L. donovani axenic amastigotes, accompanied by selectivity indices exceeding 430 relative to mammalian Vero cells [1]. Alternative core scaffolds (N1-ethyl, N1-unsubstituted, aromatic indazoles, or alternative amino regioisomers) cannot recapitulate this activity-selectivity profile [1].

Chemical Biology: Hsp90-Dependent Pathway Probe Development

The tetrahydroindazole scaffold of which this compound forms the minimal functionalized core is validated as an Hsp90-interacting chemotype with established antiparasitic and anticancer precedent [1]. The primary amine at the 4-position provides a versatile conjugation handle for installing affinity tags (biotin, fluorescent reporters), photoaffinity labels (diazirine, benzophenone), or proteolysis-targeting chimera (PROTAC) linkers while preserving the core scaffold geometry essential for target engagement [1]. The saturated ring system differentiates this scaffold from aromatic indazoles, offering distinct physicochemical properties (clogP, aqueous solubility) and conformational dynamics that may influence cellular permeability and subcellular distribution in probe applications [1].

Medicinal Chemistry: Structure–Activity Relationship Studies of Tetrahydroindazole Hsp90 Inhibitors

This compound provides a consistent and well-characterized starting point for systematic SAR exploration of the tetrahydroindazole chemotype. The defined substitution pattern (N1-methyl, 4-amino) represents the activity-optimized configuration for engaging the Hsp90 ATP-binding pocket based on published antileishmanial SAR data [1]. The scaffold's stereocenter at C4 offers an additional SAR dimension—stereochemical control—that can be systematically explored through procurement or synthesis of individual enantiomers [1]. The compound's purity specifications (typically ≥95%) and commercial availability from multiple vendors support reproducible, cross-study SAR comparisons across medicinal chemistry programs [1].

Process Chemistry: Reference Standard for Tetrahydroindazole Synthetic Route Development

As the minimal functionalized tetrahydroindazole core bearing the critical 4-amino handle and N1-methyl substituent, this compound serves as a reference standard for developing and validating synthetic routes to more complex tetrahydroindazole derivatives [1]. The scaffold's established relevance in Hsp90 inhibitor programs (including clinical candidates such as SNX-2112) makes it a strategically relevant model substrate for optimizing reaction conditions—reductive amination, amide bond formation, protecting group strategies—prior to deployment on advanced intermediates [1]. Procurement of this compound with certified purity and analytical characterization ensures reliable method development and facilitates cross-laboratory reproducibility in medicinal chemistry workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.